(3-Methoxy-5-methylphenyl)methanol
Overview
Description
“(3-Methoxy-5-methylphenyl)methanol” is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,10H,6H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
“this compound” is a liquid or semi-solid or solid at room temperature .Scientific Research Applications
Chemisorption and Decomposition Studies
- Chemisorption on Nickel Surfaces : A study by Demuth and Ibach (1979) found that methanol chemisorbs on Ni(111) surfaces, leading to the formation of a methoxy species. This study provides insight into the interaction of methanol derivatives with metal surfaces, potentially informing catalyst design and surface chemistry (Demuth & Ibach, 1979).
Reaction Pathways and Mechanisms
- Methanolysis of Benzoxazepine Carboxylates : Somei et al. (1977) investigated the photochemical and thermal addition of methanol to benzoxazepine carboxylates. This study is significant for understanding the behavior of methanol in complex organic reactions, potentially applicable to pharmaceutical synthesis (Somei et al., 1977).
- Aromatization and Methylation over Catalysts : Barthos et al. (2007) explored how methanol reacts on Mo2C/ZSM-5 catalysts, demonstrating the formation of methoxy species and their role in the aromatization of methanol and methylation of benzene. This research is crucial for understanding methanol's role in petrochemical processes (Barthos et al., 2007).
Catalysis and Surface Science
- Probing Surface Sites of Ceria Nanocrystals : Wu et al. (2012) used methanol to study surface sites of ceria nanocrystals. Such studies are vital for developing catalysts in various industrial applications (Wu et al., 2012).
- La3+-Promoted Methanolysis : Dhar et al. (2011) investigated the kinetics of La3+-catalyzed methanolysis, providing insights into catalytic processes that could be relevant for environmental decontamination and synthetic chemistry (Dhar et al., 2011).
Methanol in Hydrocarbon Formation
- Methanol and Hydrocarbon Formation in ZSM-5 : Forester and Howe (1987) reported on methanol's role in forming hydrocarbons in ZSM-5, a zeolite material. This has implications for the petrochemical industry and hydrocarbon synthesis (Forester & Howe, 1987).
Methanol as a C1 Source in Organic Synthesis
- Transition-Metal-Catalyzed Utilization of Methanol : Natte et al. (2017) discussed using methanol as a C1 source for forming various chemical bonds, crucial in organic synthesis and drug discovery (Natte et al., 2017).
Methanol in Electrochemical Applications
- Electrocatalytic Oxidation of Alcohols : Ciszewski and Milczarek (1996) investigated the oxidation of methanol in alkaline solutions using modified electrodes. This research is important for developing new electrochemical sensors and catalysts (Ciszewski & Milczarek, 1996).
Methanol in Biophysical Studies
- Impact on Lipid Dynamics : Nguyen et al. (2019) demonstrated how methanol influences lipid dynamics, essential for understanding cellular membranes and protein interactions in biological systems (Nguyen et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
(3-methoxy-5-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFUZGSTPOPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452461 | |
Record name | (3-Methoxy-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119650-44-1 | |
Record name | (3-Methoxy-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.